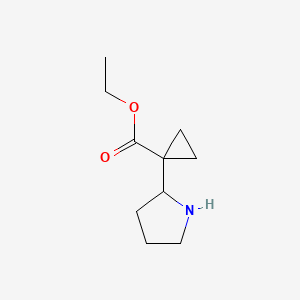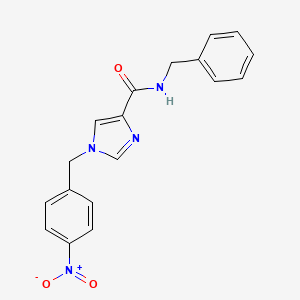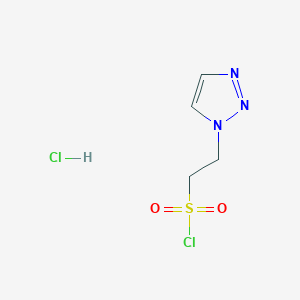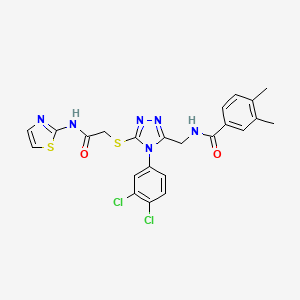
Ethyl 1-pyrrolidin-2-ylcyclopropane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-pyrrolidin-2-ylcyclopropane-1-carboxylate, also known as PCET, is a cyclic proline derivative that has gained significant attention in the scientific community for its potential applications in various fields. It is a versatile molecule that can be synthesized using several methods, and its mechanism of action and physiological effects have been extensively studied.
科学的研究の応用
Ethyl 1-pyrrolidin-2-ylcyclopropane-1-carboxylate has been extensively studied for its potential applications in various fields, including organic synthesis, asymmetric catalysis, and drug discovery. It has been used as a chiral auxiliary in the synthesis of various compounds, including amino acids, peptides, and alkaloids. Ethyl 1-pyrrolidin-2-ylcyclopropane-1-carboxylate has also been used as a ligand in asymmetric catalysis, where it has shown excellent enantioselectivity in various reactions. In drug discovery, Ethyl 1-pyrrolidin-2-ylcyclopropane-1-carboxylate has been studied for its potential as a drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
作用機序
The mechanism of action of Ethyl 1-pyrrolidin-2-ylcyclopropane-1-carboxylate is not fully understood, but it is believed to act as a proline mimic, which can interact with proline-binding proteins and enzymes. Ethyl 1-pyrrolidin-2-ylcyclopropane-1-carboxylate can also act as a hydrogen bond donor and acceptor, which can facilitate interactions with other molecules. It has been suggested that Ethyl 1-pyrrolidin-2-ylcyclopropane-1-carboxylate can modulate protein-protein interactions and enzyme activity, which can lead to various physiological effects.
Biochemical and Physiological Effects:
Ethyl 1-pyrrolidin-2-ylcyclopropane-1-carboxylate has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. It has also been shown to enhance cognitive function and memory in animal models. Ethyl 1-pyrrolidin-2-ylcyclopropane-1-carboxylate has been suggested to modulate the activity of various enzymes and proteins, including acetylcholinesterase, monoamine oxidase, and beta-amyloid protein. These effects suggest that Ethyl 1-pyrrolidin-2-ylcyclopropane-1-carboxylate has potential therapeutic applications for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
実験室実験の利点と制限
Ethyl 1-pyrrolidin-2-ylcyclopropane-1-carboxylate has several advantages for lab experiments, including its high yield and purity, ease of synthesis, and versatility. It can be used as a chiral auxiliary in various reactions, and its enantioselectivity has been shown to be excellent. However, Ethyl 1-pyrrolidin-2-ylcyclopropane-1-carboxylate has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations should be taken into consideration when designing experiments using Ethyl 1-pyrrolidin-2-ylcyclopropane-1-carboxylate.
将来の方向性
Ethyl 1-pyrrolidin-2-ylcyclopropane-1-carboxylate has shown great potential for various applications, and future research should focus on exploring its full potential. Some possible future directions include the development of new synthesis methods, the study of its mechanism of action, and the exploration of its potential therapeutic applications. Ethyl 1-pyrrolidin-2-ylcyclopropane-1-carboxylate could also be used as a tool for the study of protein-protein interactions and enzyme activity, which could lead to the development of new drugs and therapies. Overall, Ethyl 1-pyrrolidin-2-ylcyclopropane-1-carboxylate is a promising molecule that has the potential to make significant contributions to various fields, and further research is needed to fully understand its properties and applications.
合成法
Ethyl 1-pyrrolidin-2-ylcyclopropane-1-carboxylate can be synthesized using several methods, including the reaction of ethyl diazoacetate with 2-oxo-1-pyrrolidine acetamide, the reaction of ethyl diazoacetate with 2-oxo-1-pyrrolidine carboxylic acid, and the reaction of ethyl diazoacetate with 2-oxo-1-pyrrolidine ethyl ester. The most common method is the reaction of ethyl diazoacetate with 2-oxo-1-pyrrolidine acetamide, which yields Ethyl 1-pyrrolidin-2-ylcyclopropane-1-carboxylate in high yields and purity.
特性
IUPAC Name |
ethyl 1-pyrrolidin-2-ylcyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-2-13-9(12)10(5-6-10)8-4-3-7-11-8/h8,11H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGBKWLZDFRZDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1)C2CCCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-pyrrolidin-2-ylcyclopropane-1-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Acetyl-4-hydroxy-4-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]-1,3-diazinan-2-one](/img/structure/B2657226.png)
![2-(cyclopentyloxy)-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B2657227.png)
![ethyl 4-(2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2657229.png)
![9-(4-ethylphenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2657230.png)



![(2,2-Dimethylcyclopropyl)-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2657235.png)

![2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2657239.png)
![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2657241.png)


